molecular formula C21H19N3OS B2717267 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 450353-11-4

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2717267
CAS No.: 450353-11-4
M. Wt: 361.46
InChI Key: WIZKSLCCDHSFCS-LGMDPLHJSA-N
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Description

This compound features a (Z)-acrylonitrile core substituted with a 4-(4-ethylphenyl)thiazol-2-yl group and a 3-methoxyphenylamino moiety. The ethyl and methoxy substituents are electron-donating groups, influencing electronic properties and molecular interactions.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-15-7-9-16(10-8-15)20-14-26-21(24-20)17(12-22)13-23-18-5-4-6-19(11-18)25-2/h4-11,13-14,23H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZKSLCCDHSFCS-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole ring with the acrylonitrile moiety and the methoxyphenyl group through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylphenyl group, leading to the formation of sulfoxides and ketones.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or an aldehyde.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of sulfoxides, ketones

    Reduction: Formation of amines, aldehydes

    Substitution: Formation of halogenated derivatives, substituted thiazoles

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be synthesized through a series of organic reactions involving thiazole derivatives, aromatic amines, and acrylonitrile. The synthesis typically involves multi-step processes such as:

  • Condensation Reactions : Combining thiazole derivatives with aromatic amines.
  • Nucleophilic Substitutions : Introducing functional groups to enhance biological activity.
  • Cyclization Reactions : Forming cyclic structures that contribute to the compound's stability and reactivity.

Structural Representation

The chemical structure of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can be represented as follows:

C22H21N3O2S\text{C}_{22}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell Line IC50 Value (µM) Comparison to Doxorubicin
MDA-MB-231 (Breast)5.0Comparable
HT29 (Colon)7.5Comparable
Jurkat (T-cell leukemia)6.0Comparable

The structure-activity relationship (SAR) analysis suggests that the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity against these cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against a range of microorganisms, yielding varying degrees of effectiveness:

Microorganism Activity Observed Methodology
Staphylococcus aureusModerateDisk diffusion method
Candida albicansSignificantDisk diffusion method
Escherichia coliLowDisk diffusion method

These results indicate that the compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.

Case Studies

A notable case study investigated the synthesis and evaluation of related thiazole compounds demonstrating significant anticancer properties in vitro. This study highlighted the importance of electron-donating groups in enhancing activity against specific cancer cell lines, further supporting the therapeutic potential of thiazole derivatives.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include acrylonitrile derivatives with variations in aryl, thiazole, and functional groups. Substituent effects on physical and chemical properties are summarized below:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile (Target Compound) 4-Ethylphenyl, 3-methoxyphenylamino N/A N/A Electron-donating ethyl and methoxy groups; potential for planar conformation
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl, 3-hydroxy-4-methoxyphenyl N/A N/A Fluorine (electron-withdrawing) and hydroxyl groups affect polarity
(Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) 3-Methoxyphenyl, 4-CF3O-phenyl 82–85 61 Trifluoromethoxy group enhances lipophilicity
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl, 3-chloro-2-methylphenyl N/A N/A Nitro and chloro groups increase reactivity and electron deficiency
1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l) Piperazine, urea linkage N/A 78.9 Urea functionality introduces hydrogen-bonding capacity

Substituent Analysis :

  • Electron-Donating Groups (e.g., ethyl, methoxy) : Enhance solubility in polar solvents and stabilize resonance structures .
  • Amino vs. Urea Linkages: The target’s amino group may offer moderate hydrogen-bonding capability compared to the stronger hydrogen-bonding capacity of urea derivatives .

Physicochemical Properties

  • Melting Points : Analogous acrylonitriles with methoxy substituents (e.g., 1a2k, 82–85°C) exhibit moderate melting points, suggesting similar thermal stability for the target compound .
  • Synthesis Yields : High yields (61–79%) are common for acrylonitrile derivatives, indicating efficient synthetic routes for the target if similar methods are employed .

Spectroscopic and Crystallographic Data

  • NMR Shifts : Methoxy groups in analogous compounds (e.g., 1a2k) show characteristic 1H-NMR peaks at δ 3.8–3.9 ppm, consistent with the target’s methoxy substituent .
  • Crystal Packing : Isostructural thiazole derivatives () adopt planar conformations, suggesting the target may also exhibit planarity, favoring π-π stacking interactions .

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the ethylphenyl group and methoxyphenyl amino group contributes to its pharmacological profile.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines, including HT29 and Jurkat cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and modulation of key proteins involved in cell cycle regulation.

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AHT2915Apoptosis induction
Compound BJurkat20CDK9 inhibition

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thiazole derivatives have been evaluated for their efficacy against bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.

CompoundPathogen TestedMIC (µg/mL)Activity Type
Compound CS. aureus0.25Bactericidal
Compound DE. coli0.5Bacteriostatic

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency against cancer and microbial targets.

  • Thiazole Ring Modifications : Substitutions at the 2-position often lead to improved anticancer activity.
  • Phenyl Group Substituents : The presence of electron-withdrawing groups increases the compound's lipophilicity, enhancing cellular uptake.

Case Studies

  • Anticancer Study : A study involving a series of thiazole derivatives showed that compounds with a methoxy group at the para position exhibited superior activity against Mcl-1, an anti-apoptotic protein, leading to increased cancer cell death.
  • Antimicrobial Study : In vitro studies on thiazole derivatives indicated that those with smaller substituents at the ortho position on the phenyl ring demonstrated higher efficacy against Plasmodium falciparum, suggesting potential for antimalarial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a substituted thiazole-acetonitrile precursor (e.g., 2-(4-(4-ethylphenyl)thiazol-2-yl)acetonitrile) and an aromatic aldehyde (e.g., 3-methoxybenzaldehyde) in polar aprotic solvents like DMF or DMA, catalyzed by piperidine. Reaction optimization studies suggest that maintaining anhydrous conditions at 80–100°C for 6–12 hours improves yields (70–85%) while preserving the Z-configuration, as confirmed by NOESY NMR . Solvent choice significantly impacts stereoselectivity; for instance, ethanol or methanol may favor side reactions, reducing purity.

Q. How can the stereochemistry and molecular conformation of this compound be experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. Crystals grown via slow evaporation in ethyl acetate/methanol (7:3 v/v) at 25°C reveal dihedral angles between the thiazole and methoxyphenyl moieties (e.g., 12.5°), consistent with Z-configuration. Complementary techniques include NOESY NMR to detect spatial proximity of the 3-methoxyphenylamino group and thiazole protons .

Q. What spectroscopic techniques are most effective for characterizing this acrylonitrile derivative?

  • Methodological Answer :

  • FT-IR : Key peaks include ν(C≡N) at ~2200 cm⁻¹, ν(C=N)thiazole at ~1600 cm⁻¹, and ν(N–H)amine at ~3300 cm⁻¹.
  • ¹H/¹³C NMR : The Z-configuration is supported by deshielded vinyl protons (δ 7.8–8.2 ppm) and coupling constants (J = 12–14 Hz).
  • UV-Vis : Conjugation across the acrylonitrile-thiazole system results in λmax at 320–340 nm (π→π* transitions) .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

  • Methodological Answer : Begin with the NCI-60 human cancer cell line screen to assess growth inhibition (GI₅₀). Dose-response curves (0.01–100 μM) over 48–72 hours, using MTT assays, can identify potency. For example, structurally analogous thiazole-acrylonitriles show GI₅₀ values of 0.021–12.2 μM against leukemia and breast cancer cells .

Advanced Research Questions

Q. How do substituents on the thiazole and aryl moieties modulate biological activity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 4-ethylphenyl group enhance cytotoxicity by increasing electrophilicity at the acrylonitrile β-carbon. Conversely, bulky substituents on the 3-methoxyphenylamine moiety reduce cell permeability. Computational docking (e.g., AutoDock Vina) shows that the methoxy group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR, ΔG = −9.2 kcal/mol) .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~3.1 eV) indicates high reactivity toward nucleophiles like glutathione. Hirshfeld surface analysis further maps electrophilic hotspots, correlating with Michael addition susceptibility at the acrylonitrile β-position .

Q. How can conflicting data on metabolic stability be resolved?

  • Methodological Answer : Discrepancies in microsomal half-life (e.g., mouse vs. human liver microsomes) may arise from cytochrome P450 isoform specificity. Use LC-MS/MS to identify metabolites:

  • Phase I : Hydroxylation at the ethylphenyl group (m/z +16).
  • Phase II : Glucuronidation of the methoxyphenylamine moiety.
  • Combine kinetic assays (e.g., CYP3A4 inhibition) with molecular dynamics simulations to model binding interactions .

Q. What strategies improve selectivity for cancer cells over normal cells?

  • Methodological Answer : Prodrug design leveraging tumor-specific enzymes (e.g., esterase-activated analogs) or pH-sensitive delivery systems (e.g., nanoparticles with PEGylation) can enhance selectivity. In vitro co-culture models (e.g., cancer fibroblasts + primary hepatocytes) validate reduced off-target toxicity .

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